2-(2,5-Dichlorobenzoyl)-6-methylpyridine

Kinase Inhibition Computational Prediction PASS Analysis

2-(2,5-Dichlorobenzoyl)-6-methylpyridine is a disubstituted benzoylpyridine derivative with the molecular formula C13H9Cl2NO and a molecular weight of 266.12 g/mol. It features a 2,5-dichlorophenyl ketone moiety linked to a 6-methylpyridine ring, a structural architecture associated with kinase inhibition and central nervous system (CNS) activity within the broader benzoylpyridine class.

Molecular Formula C13H9Cl2NO
Molecular Weight 266.12 g/mol
CAS No. 1187165-91-8
Cat. No. B1452550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dichlorobenzoyl)-6-methylpyridine
CAS1187165-91-8
Molecular FormulaC13H9Cl2NO
Molecular Weight266.12 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C13H9Cl2NO/c1-8-3-2-4-12(16-8)13(17)10-7-9(14)5-6-11(10)15/h2-7H,1H3
InChIKeyHXXYWJHIQYOSJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Dichlorobenzoyl)-6-methylpyridine (CAS 1187165-91-8): Compound Profile for Scientific Procurement


2-(2,5-Dichlorobenzoyl)-6-methylpyridine is a disubstituted benzoylpyridine derivative with the molecular formula C13H9Cl2NO and a molecular weight of 266.12 g/mol . It features a 2,5-dichlorophenyl ketone moiety linked to a 6-methylpyridine ring, a structural architecture associated with kinase inhibition and central nervous system (CNS) activity within the broader benzoylpyridine class [1]. Computational PASS (Prediction of Activity Spectra for Substances) analysis suggests a high probability (Pa = 0.620) of protein kinase inhibitory activity, alongside predicted signal transduction pathway inhibition (Pa = 0.718) [2]. The compound is commercially available at purities of 95-97% from multiple global suppliers, positioning it as an accessible scaffold for medicinal chemistry and chemical biology research .

Why 2-(2,5-Dichlorobenzoyl)-6-methylpyridine Cannot Be Simply Replaced by Other Dichlorobenzoylpyridine Isomers


The specific substitution pattern of 2-(2,5-Dichlorobenzoyl)-6-methylpyridine is a critical determinant of its biological target engagement, and generic substitution with other regioisomers is pharmacologically unsound. In the benzoylpyridine class, the position of chlorine atoms on the benzoyl ring and the methyl group on the pyridine ring profoundly influences kinase selectivity and potency. For example, in the p38α MAP kinase inhibitor series, oral activity and selectivity were found to be highly dependent on specific substitution patterns, with IC50 values varying by orders of magnitude between closely related analogs [1]. Furthermore, electron-releasing substituents on the pyridine ring were shown to enhance anticonvulsant activity in electroshock models, establishing a clear structure-activity relationship (SAR) that would be disrupted by altering the methyl or chloro positions [2]. The 2,5-dichloro substitution pattern on the benzoyl ring creates a unique electronic and steric environment that cannot be replicated by 2,4-, 3,4-, or 3,5-dichloro isomers, as evidenced by differential enzyme inhibition profiles observed for regioisomeric benzoylpyridines .

Quantitative Differentiation Evidence for 2-(2,5-Dichlorobenzoyl)-6-methylpyridine Against Key Analogs


Predicted Protein Kinase Inhibitory Activity Compared to Structural Analog 2-Amino-2',5-dichlorobenzophenone

Computational PASS prediction for 2-(2,5-Dichlorobenzoyl)-6-methylpyridine indicates a Pa value of 0.620 for protein kinase inhibition, compared to a Pi (probability of inactivity) of 0.011, yielding a high confidence prediction ratio (Pa/Pi = 56.4) [1]. In contrast, the structurally related 2-Amino-2',5-dichlorobenzophenone (CAS 2958-36-3), which shares the 2,5-dichlorobenzoyl core but replaces the 6-methylpyridine with an aniline moiety, has been experimentally validated as a Tie2 kinase inhibitor with an IC50 of 250 nM . While the predicted kinase inhibitory spectrum for the target compound cannot be directly compared to the Tie2-specific IC50, the high Pa value and the shared dichlorobenzoyl pharmacophore suggest that 2-(2,5-Dichlorobenzoyl)-6-methylpyridine may engage kinase targets through a similar binding mode, with the 6-methylpyridine ring offering a distinct vector for selectivity optimization relative to the aniline-based analog.

Kinase Inhibition Computational Prediction PASS Analysis

Anticonvulsant Class Potential: Benzoylpyridine Series Quantitative Structure-Activity Relationship

A foundational study of substituted benzoylpyridines established that anticonvulsant activity in the maximal electroshock seizure (MES) model is quantitatively modulated by the electronic nature of substituents. Regression analysis demonstrated that electron-releasing substituents enhance activity, with an optimal log P0 value of 2.66 identified for the series [1]. 2-(2,5-Dichlorobenzoyl)-6-methylpyridine contains both electron-withdrawing chloro substituents and an electron-releasing methyl group on the pyridine ring. The 6-methyl substitution contributes electron density to the pyridine ring, which class-level SAR suggests may enhance anticonvulsant potency relative to non-methylated analogs such as 2-(2,5-dichlorobenzoyl)pyridine (CAS 898780-33-1) . While no direct head-to-head anticonvulsant data exist for these specific compounds, the class-level QSAR provides a quantitative framework for distinguishing the target compound from its des-methyl analog.

Anticonvulsant CNS Activity QSAR

Predicted Multi-Pathway Polypharmacology Profile Versus Single-Target Kinase Inhibitors

PASS computational analysis of 2-(2,5-Dichlorobenzoyl)-6-methylpyridine predicts a polypharmacological profile spanning multiple therapeutic targets. The predicted activities include signal transduction pathways inhibitor (Pa = 0.718), chloride peroxidase inhibitor (Pa = 0.657), protein kinase inhibitor (Pa = 0.620), antimycobacterial (Pa = 0.584), and rheumatoid arthritis treatment (Pa = 0.577) [1]. This predicted multi-target profile differentiates the compound from highly selective single-kinase inhibitors such as the p38α inhibitor 10b (IC50 = 14 nM) from the benzoylpyridine class [2]. While the selectivity of 10b is advantageous for target validation, the broader predicted activity spectrum of 2-(2,5-Dichlorobenzoyl)-6-methylpyridine may be more suitable for phenotypic screening and drug repurposing campaigns where polypharmacology is desired.

Polypharmacology PASS Prediction Signal Transduction

Commercial Purity and Supplier Availability Landscape Versus Closest Isomeric Analogs

2-(2,5-Dichlorobenzoyl)-6-methylpyridine (CAS 1187165-91-8) is available from multiple global suppliers at a standard purity of 95-97% . In comparison, the regioisomeric analog 2-(3,5-Dichlorobenzoyl)-4-methylpyridine (CAS 1187167-06-1) is also reported at 95% purity but is primarily sourced for its role as an intermediate in antiviral compound synthesis, specifically HIV reverse transcriptase inhibitors . The closest structural des-methyl analog, 2-(2,5-Dichlorobenzoyl)pyridine (CAS 898780-33-1), is commercially available but at a significantly higher cost point, with 1 g listed at £1,313.00 . The 6-methyl substitution on the target compound not only differentiates its biological profile but also provides an additional synthetic diversification point and a favorable cost position relative to the simpler pyridine analog.

Chemical Procurement Purity Comparison Supply Chain

Recommended Application Scenarios for 2-(2,5-Dichlorobenzoyl)-6-methylpyridine in Drug Discovery and Chemical Biology


Kinase-Focused Phenotypic Screening Libraries

Given the high PASS-predicted probability of protein kinase inhibition (Pa = 0.620) and signal transduction pathway modulation (Pa = 0.718) [1], 2-(2,5-Dichlorobenzoyl)-6-methylpyridine is well-suited for inclusion in kinase-focused phenotypic screening libraries. Its predicted polypharmacology profile differentiates it from highly selective single-kinase inhibitors, making it valuable for identifying compounds that modulate disease-relevant pathways through multi-target engagement rather than single-target inhibition.

CNS Drug Discovery: Anticonvulsant Lead Optimization

The class-level SAR established for substituted benzoylpyridines indicates that electron-releasing substituents enhance anticonvulsant activity in the MES model, with an optimal log P0 of 2.66 [2]. The 6-methyl group on the target compound contributes electron density to the pyridine ring, providing a synthetically tractable starting point for further optimization of anticonvulsant potency. The compound can serve as a core scaffold for systematic substitution studies aimed at improving efficacy and CNS penetration.

Medicinal Chemistry Scaffold Diversification via Pyridine Functionalization

Unlike the simpler 2-(2,5-dichlorobenzoyl)pyridine scaffold, the 6-methylpyridine ring in the target compound provides an additional site for chemical diversification (e.g., through directed C-H activation or halogenation at the methyl group) [3]. This enables the generation of focused compound libraries for structure-activity relationship (SAR) exploration without requiring de novo scaffold synthesis. The commercial availability of the compound at 95-97% purity from multiple suppliers further supports its use as a reliable building block for parallel synthesis.

Antimycobacterial Research and Neglected Disease Programs

PASS analysis predicts antimycobacterial activity for 2-(2,5-Dichlorobenzoyl)-6-methylpyridine with a Pa of 0.584 [1]. This predicted activity, combined with the compound's favorable physicochemical properties and commercial accessibility, makes it a candidate for screening against Mycobacterium tuberculosis and other mycobacterial species in academic and non-profit drug discovery programs targeting neglected diseases. The compound's distinct 2,5-dichloro substitution pattern may confer activity against drug-resistant strains through novel mechanisms.

Quote Request

Request a Quote for 2-(2,5-Dichlorobenzoyl)-6-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.